molecular formula C7H9N3OS B11502930 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 127490-15-7

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Katalognummer: B11502930
CAS-Nummer: 127490-15-7
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: VSPQUZHZNSMNBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one (CAS 127490-15-7) is a chemical compound with the molecular formula C7H9N3OS . It is a solid of high purity, suitable for research and development applications . This compound belongs to the class of pyrimido-thiazinones, which are fused heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of pharmacological activities . Compounds featuring this core structure have been investigated for their potential biological activities, including antimicrobial properties . Furthermore, related thiazine and pyrimidine-fused derivatives have been studied for their binding affinity to central nervous system receptors, indicating the potential of this chemical architecture in the development of bioactive molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

127490-15-7

Molekularformel

C7H9N3OS

Molekulargewicht

183.23 g/mol

IUPAC-Name

8-amino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C7H9N3OS/c8-5-4-6(11)10-2-1-3-12-7(10)9-5/h4H,1-3,8H2

InChI-Schlüssel

VSPQUZHZNSMNBY-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=O)C=C(N=C2SC1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-on kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Beispielsweise kann die Reaktion von 2-Aminothiophenol mit Ethylacetoacetat in Gegenwart einer Base zur Bildung der gewünschten Verbindung führen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um höhere Ausbeuten und Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Reaction Mechanisms

2.1 Three-Component Reaction
The mechanism involves nucleophilic attack by the thiazinone’s amino group on the acetylenedicarboxylate, followed by cyclocondensation with the isocyanide .

2.2 Gold-Catalyzed Cyclization
A proposed mechanism includes Au(I)-mediated activation of the propargyl sulfonamide, enabling intramolecular cyclization to form the thiazine ring .

2.3 Thiophenol Formation
Under reductive conditions (e.g., glutathione), the compound undergoes S–N bond cleavage to yield thiophenol derivatives, which retain bioactivity .

Functional Group Transformations

Transformation Reagents/Conditions Product Key Features
Thiophenol FormationGlutathione (GSH), 37°CThiophenol derivativesRetains anti-HIV activity
Nucleophilic SubstitutionHydrazines, benzothiazoles, DMF/K₂CO₃Pyrazolo-pyrimido-thiazine derivativesElectrophilic reactivity
Sodium Salt FormationSulfamic acid derivativesSodium saltsEnhanced solubility

Biological Activity Correlation

Derivative Activity Conditions
Parent compoundModest antibacterial activityGram-positive bacteria
Thiophenol derivativesAnti-HIV activity (EC₅₀ = 0.32 μM)GSH-mediated conversion
Thiazine analoguesAntiviral activity (nanomolar range)FIV nucleocapsid protein assays

Stability and Reactivity Studies

  • Reductive Stability : Converts to thiophenol derivatives under physiological GSH concentrations, indicating prodrug behavior .

  • Tautomerism : Exhibits solution tautomerism (e.g., NH outside vs. within the ring) but crystallizes as the N═C-imine form .

  • Electrophilic Reactivity : The methylthio group at position 8 acts as a leaving group , enabling nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Chemistry

8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in organic synthesis.

Biology

The compound has demonstrated potential as an enzyme inhibitor , suggesting its role in drug development. It interacts with specific molecular targets to inhibit enzyme activity, which can be crucial in therapeutic applications.

Medicine

Research indicates that this compound may possess antimicrobial and antiviral properties . Ongoing studies are evaluating its efficacy against various pathogens.

Industry

The compound is utilized in developing new materials , particularly in the electronics sector. Its properties make it suitable for creating electroluminescent materials used in OLED devices.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against both gram-positive and gram-negative bacteria.
Synthesis of Thiadiazole DerivativesHighlighted the compound's role in synthesizing derivatives with enhanced biological activity.
Thiazino DerivativesExplored unexpected cyclization reactions leading to new derivatives with potential pharmacological applications.

Wirkmechanismus

The mechanism of action of 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological target being studied.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine (DPBI)

  • Structure : Contains a benzothiazine ring fused to pyrimidine instead of thiazine. The imine group at C-6 replaces the ketone oxygen in the target compound.
  • Activity: Acts as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ values in the submicromolar range.
  • Synthesis : Derived from high-throughput screening (HTS) of 40,400 compounds, optimized for selectivity against PfDHODH over human DHODH .

PD 404182 (3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine)

  • Structure : Similar to DPBI but includes a benzothiazine-imine scaffold.
  • Activity: Broad-spectrum antiviral agent against HIV, HCV, and SIV. Acts as a prodrug, releasing bioactive thiophenol derivatives under reductive conditions .
  • Synthesis : Prepared via multicomponent reactions involving alkyl isocyanides and acetylenedicarboxylates, followed by functionalization .

3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one

  • Structure : Incorporates a thiadiazine ring and trifluoromethyl substituent at C-6.
  • Synthesis: Achieved via substitution reactions on the pyrimido-thiadiazinone core .

Functional Analogues

Pyrimido[2,1-b][1,3]thiazin-6-ones with Carboxylic Acid Substituents

  • Example : 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride.
  • Activity : Modifies solubility and bioavailability via the carboxylic acid group. Used in prodrug development .
  • Synthesis : Synthesized via one-pot multicomponent reactions involving acetylenedicarboxylates and isocyanides .

Ethyl 6-(4-Bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Structure : Features a bromophenyl group and ester functionality.
  • Synthesis: Utilizes aryl halides in nucleophilic substitution reactions on the pyrimido-thiazinone backbone .

Comparative Analysis

Table 1: Key Properties of 8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one and Analogues

Compound Core Structure Biological Activity Selectivity/IC₅₀ Synthesis Method References
Target Compound Pyrimido-thiazinone Antimicrobial (potential) Not fully characterized Cyclization with dibromopropanol
DPBI Pyrimido-benzothiazin-imine Antimalarial (PfDHODH inhibition) IC₅₀ = 0.12–1.5 µM HTS and optimization
PD 404182 Pyrimido-benzothiazin-imine Antiviral (HIV, HCV), Prodrug activation EC₅₀ = 0.29 µM (HIV) Multicomponent reactions
3-Benzyl-8-(trifluoromethyl)-thiadiazinone Pyrimido-thiadiazinone Antimicrobial (theoretical) N/A Substitution reactions
Ethyl 6-(4-bromophenyl)-thiazine carboxylate Pyrimido-thiazinone Structural studies N/A Nucleophilic substitution

Research Implications

  • Structural-Activity Relationship (SAR): The amino group at C-8 in the target compound may enhance hydrogen bonding with microbial enzymes, while imine or trifluoromethyl groups in analogues improve selectivity for parasitic or viral targets .
  • Synthetic Flexibility : Multicomponent and cyclization reactions allow modular derivatization, enabling rapid exploration of bioactivity .
  • Therapeutic Potential: DPBI and PD 404182 demonstrate that pyrimido-thiazine/benzothiazine scaffolds are viable for drug development against infectious diseases .

Biologische Aktivität

8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its structure incorporates nitrogen and sulfur atoms, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

PropertyValue
CAS Number 127490-15-7
Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
Melting Point Not specified
Boiling Point Not specified

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with ethyl acetoacetate under basic conditions. This method can be optimized for higher yields and purity in industrial applications.

Antimicrobial Activity

Research indicates that derivatives of pyrimido[2,1-b][1,3]thiazine exhibit promising antimicrobial properties. In a study conducted by Sayed et al., several synthesized compounds showed activity against gram-positive bacteria. For example, certain thiazine derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 10 to 50 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Certain derivatives have shown activity against viral infections by inhibiting viral replication mechanisms. In vitro studies revealed that some analogs could reduce viral load significantly in infected cell lines .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study focusing on its effect on cancer cell lines, compounds derived from this structure exhibited IC50 values below 50 µM against several cancer types including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation pathways .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated various pyrimidine derivatives including the target compound against a panel of bacterial strains. Results indicated that modifications at specific positions significantly enhanced antimicrobial potency.
  • Antiviral Screening : In a controlled experiment assessing antiviral properties against influenza virus strains, derivatives showed effective inhibition of viral replication at concentrations as low as 20 µM.
  • Anticancer Research : A recent publication highlighted the use of the compound in combination therapies for enhancing the efficacy of existing chemotherapeutics in resistant cancer models.

Q & A

Q. What are the established synthetic routes for 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, Bozsing et al. (1996) reported using thiosemicarbazide derivatives and oxalyl chloride under reflux conditions in DMF with triethylamine as a catalyst . Key intermediates (e.g., pyrimidine-thiazine hybrids) are characterized using:
  • NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent positions.
  • Mass spectrometry (EI/ESI) for molecular ion verification.
  • IR spectroscopy to track functional groups (e.g., C=O at ~1700 cm⁻¹).
    Recrystallization in ethanol or ethanol/dioxane mixtures ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H NMR : Identifies proton environments (e.g., NH2 groups at δ 6.5–7.0 ppm, thiazine ring protons at δ 3.0–4.5 ppm).
  • 13C NMR : Confirms carbonyl carbons (C=O at ~160–170 ppm) and aromatic systems.
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as seen in analogs like pyrimido-triazine hybrids .
  • Elemental analysis : Validates C, H, N, S content (deviation <0.4% acceptable).
    Data tables in studies by Ingarsal et al. (2006) provide reference benchmarks .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial assays : Disk diffusion/MIC tests against Gram± bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : UV-Vis-based assays (e.g., COX-2 or kinase inhibition at 10–100 µM concentrations).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values .
    Positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs ensure reliability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Optimization involves:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst screening : Triethylamine or DBU improves coupling reactions (e.g., thiophene incorporation yields ~76% with Et3N ).
  • Temperature control : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times, higher purity).
  • Workflow automation : Computational tools (e.g., ICReDD’s reaction path algorithms) predict optimal conditions using quantum chemical calculations .

Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50 values across assays)?

  • Methodological Answer : Contradictions arise from assay-specific factors:
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) with Hill slope analysis.
  • Membrane permeability : Use logP/logD measurements (e.g., HPLC-based) to adjust for cellular uptake differences.
  • Target selectivity profiling : Kinase panel screens (e.g., 100+ kinases) identify off-target effects.
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) assess CYP450-mediated degradation .
    Cross-validation with structural analogs (e.g., triazine derivatives) clarifies structure-activity relationships .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action (e.g., DNA intercalation vs. enzyme inhibition)?

  • Methodological Answer : Mechanistic workflows include:
  • Spectroscopic binding assays :
  • Fluorescence quenching : Titrate compound into DNA/enzyme solutions (e.g., ethidium bromide displacement for DNA intercalation ).
  • Circular dichroism : Monitor conformational changes in DNA/proteins.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., thiazine ring interactions with enzyme active sites).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition .

Q. What computational methods are employed to predict novel derivatives with enhanced bioactivity?

  • Methodological Answer : Advanced in silico strategies:
  • QSAR modeling : Train models on existing bioactivity data (e.g., pIC50 vs. descriptors like polar surface area, H-bond donors).
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps predict reactivity).
  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 50–100 ns trajectories (e.g., GROMACS/AMBER).
  • AI-driven synthesis planning : Platforms like ChemOS integrate retrosynthesis tools and reaction condition databases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85% for the same route)?

  • Methodological Answer : Investigate variables:
  • Purity of starting materials : HPLC/GC-MS analysis detects impurities affecting reactivity.
  • Oxygen/moisture sensitivity : Conduct reactions under inert atmosphere (N2/Ar) and anhydrous solvents.
  • Workup differences : Compare extraction methods (e.g., ethyl acetate vs. dichloromethane).
  • Catalyst lot variability : Screen multiple batches of catalysts (e.g., Et3N from different suppliers).
    Reproduce conditions from Bozsing et al. (1996) with strict stoichiometric control .

Tables for Key Data

Parameter Typical Range Reference
Synthetic Yield60–85%
Antimicrobial MIC (µg/mL)2–32 (bacteria), 4–64 (fungi)
Cytotoxicity IC50 (µM)10–50 (cancer cells)
logP (Predicted)1.2–2.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.